molecular formula C19H11Cl5N2O2 B3005486 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 242797-25-7

5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B3005486
CAS No.: 242797-25-7
M. Wt: 476.56
InChI Key: IXMWQNBQORLPCE-UHFFFAOYSA-N
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Description

5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its multiple chlorine substitutions and a pyridinecarboxamide core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine derivative.

    Amide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The multiple chlorine atoms and the pyridine ring could facilitate binding to hydrophobic pockets or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: shares similarities with other chlorinated pyridine derivatives and benzyl amides.

    N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the 2,4-dichlorobenzyl group.

    5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the N-(3,5-dichlorophenyl) group.

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorine substitutions and the pyridinecarboxamide core, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl5N2O2/c20-11-2-1-10(17(24)7-11)8-26-9-14(23)6-16(19(26)28)18(27)25-15-4-12(21)3-13(22)5-15/h1-7,9H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWQNBQORLPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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